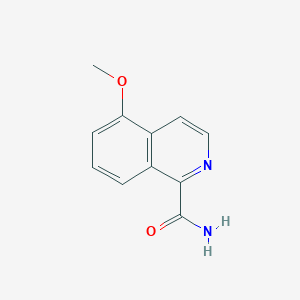
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of active methylenes or substituted methyl acrylate with nitrogen-containing precursors such as amidines or thiourea. These reactions can be carried out in water or other organic solvents . Another method involves the use of the Vilsmeier–Haack reagent, which is versatile in formylating various heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinone: Another nitrogen-containing heterocycle with similar structural properties.
Pyridin-2-yl derivatives: Compounds that share the pyridine ring structure.
Uniqueness
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is unique due to its combination of the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to specific targets and increase its versatility in various applications .
Properties
Molecular Formula |
C10H6N4O |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-7-6-13-9(14-10(7)15)8-3-1-2-4-12-8/h1-4,6H,(H,13,14,15) |
InChI Key |
XKHPZDRSNWBIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



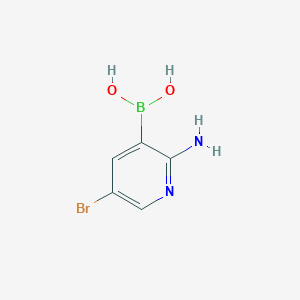
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
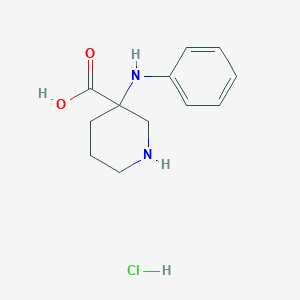

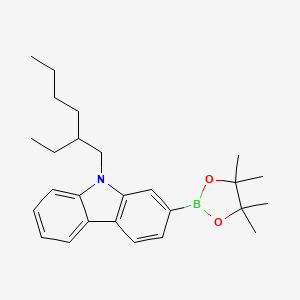
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)

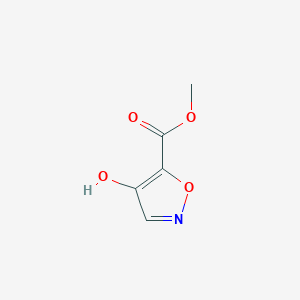



![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
